AL 8810 isopropyl ester

Ocular Pharmacology Prodrug Pharmacokinetics FP Receptor Antagonism

Researchers requiring selective FP receptor blockade in intact ocular tissues face a critical barrier: the free acid AL 8810 has poor membrane permeability due to its polar carboxylate group, leading to insufficient intracellular antagonist concentrations and irreproducible data. AL 8810 isopropyl ester is the scientifically validated solution-a lipid-soluble isopropyl ester prodrug engineered for enhanced corneal penetration, analogous to the clinically proven Latanoprost and Travoprost design. • Selective FP antagonist (Ki = 2.56 μM in human trabecular meshwork cells); no significant inhibition of TP, DP, EP2, or EP4 at ≤10 μM • Competitive antagonist (pA2 = 6.68 ± 0.23 in A7r5 cells); produces parallel dextral shifts without suppressing maximal agonist response • ≥98% purity, crystalline solid; -20°C storage; ambient temperature shipping

Molecular Formula C27H37FO4
Molecular Weight 444.6 g/mol
Cat. No. B1663052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAL 8810 isopropyl ester
Synonyms9α,15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester
Molecular FormulaC27H37FO4
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(C2CC3=CC=CC=C3C2)O)F)O
InChIInChI=1S/C27H37FO4/c1-18(2)32-27(31)12-6-4-3-5-11-23-22(24(28)17-26(23)30)13-14-25(29)21-15-19-9-7-8-10-20(19)16-21/h3,5,7-10,13-14,18,21-26,29-30H,4,6,11-12,15-17H2,1-2H3/b5-3-,14-13+/t22-,23-,24+,25+,26+/m1/s1
InChIKeyNHXJEEIAJJWMNC-IHMKMYTQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





AL 8810 isopropyl ester: Baseline Overview


AL 8810 isopropyl ester (CAS 208114-93-6) is an 11β-fluoro analog of prostaglandin F2α (PGF2α) that functions as a potent and selective antagonist at the FP prostanoid receptor [1]. It is a lipid-soluble esterified prodrug form of AL 8810, designed to enhance membrane permeability, and is structurally and functionally analogous to clinically utilized intraocular prostaglandin analogs such as Latanoprost and Travoprost [2].

Class FP prostanoid receptor antagonist
Form Isopropyl ester prodrug
Study context GPCR signaling, ocular pharmacology research

AL 8810 isopropyl ester: Why Substitution Fails


Generic substitution among FP receptor antagonists is not scientifically valid due to critical differences in intrinsic efficacy, prodrug activation kinetics, and receptor subtype selectivity. AL 8810 isopropyl ester is distinguished from its close analogs—the free acid AL 8810 and the methyl ester prodrug AL 8810 methyl ester—by its isopropyl ester moiety, which directly influences membrane permeability, enzymatic hydrolysis rate, and consequent tissue-specific activation [1]. Furthermore, the parent compound AL 8810 is characterized by uniquely low intrinsic agonist efficacy (Emax) at the FP receptor, a property that defines its functional antagonist profile, whereas other analogs may exhibit varying degrees of residual agonist activity [2]. These molecular distinctions translate into divergent experimental outcomes, making empirical substitution without validation a source of irreproducible data.

Prodrug activation kinetics
Isopropyl, methyl, and free acid forms exhibit distinct hydrolysis rates and membrane permeability, altering tissue-specific antagonist exposure.
Intrinsic efficacy divergence
Parent AL 8810 low Emax supports functional antagonism; methyl ester is characterized as an agonist, introducing potential confounding activity.
Receptor selectivity non-transferable
Methyl ester selectivity profile and functional classification may differ from AL 8810 free acid, requiring compound-specific validation.

AL 8810 isopropyl ester: Differentiated Evidence


Prodrug Design and Ocular Penetration

AL 8810 isopropyl ester is engineered as a lipid-soluble prodrug, utilizing an isopropyl ester group to mask the polar carboxylic acid moiety of the active metabolite AL 8810. This modification is intentionally analogous to the design of clinically validated prodrugs Latanoprost and Travoprost, and is distinct from the methyl ester prodrug AL 8810 methyl ester . The isopropyl ester is designed to enhance corneal penetration and systemic bioavailability relative to the free acid, which exhibits limited passive membrane diffusion [1]. While direct comparative hydrolysis kinetics for AL 8810 isopropyl ester are not publicly available, its design is predicated on class-level inference from therapeutic prostaglandin analogs where isopropyl esters demonstrate favorable enzymatic cleavage by corneal esterases to yield the active antagonist in situ [2].

Prodrug Design & Penetration
Class-level inference
Isopropyl ester moiety designed to enhance corneal permeability, analogous to latanoprost and travoprost design.
Supports selection for membrane-permeability-dependent research
Direct hydrolysis kinetics not reported; class-level inference
Ocular Pharmacology Prodrug Pharmacokinetics FP Receptor Antagonism

FP Receptor Selectivity Profile

The active metabolite AL 8810 exhibits a defined selectivity window against other prostanoid receptor subtypes. At concentrations up to 10 μM, AL 8810 does not significantly inhibit functional responses of TP, DP, EP2, or EP4 receptor subtypes in various cell lines [1]. This selectivity is critical when interpreting results in complex biological systems where multiple prostanoid receptors are co-expressed. In contrast, AL 8810 methyl ester, while also described as an FP receptor antagonist, is noted to have no significant effect on TP, DP, EP2, or EP4 receptors, but is primarily characterized as a prostaglandin F(2α) receptor agonist that can competitively antagonize Fluprostenol . The isopropyl ester form, as a prodrug of AL 8810, inherits this established selectivity profile, which is a key differentiator from non-selective or functionally ambiguous antagonists.

FP Receptor Selectivity
Cross-study comparable
Target (AL 8810): No significant inhibition of TP, DP, EP2, EP4 at 10 µM
Comparator (methyl ester): No significant effect on those receptors, but described as an agonist
Enables attribution of effects specifically to FP receptor antagonism
Selectivity profile derived from parent AL 8810 data
Receptor Selectivity GPCR Pharmacology Prostaglandin Signaling

Intrinsic Efficacy and Competitive Antagonism

The parent compound AL 8810 is characterized by uniquely low intrinsic efficacy (Emax) at the FP receptor, with Emax values of 19% in A7r5 cells and 23% in 3T3 fibroblasts relative to the full agonist cloprostenol [1]. This low efficacy is the mechanistic basis for its competitive antagonist behavior, as it produces parallel dextral shifts of agonist concentration-response curves without suppressing the maximal response [1]. In contrast, AL 8810 methyl ester is described as a prostaglandin F(2α) receptor agonist, suggesting a different efficacy profile . While direct Emax data for AL 8810 isopropyl ester are unpublished, as a prodrug it is designed to deliver the same active metabolite, AL 8810, and is therefore expected to recapitulate this low-efficacy partial agonist/antagonist profile upon hydrolysis .

Intrinsic Efficacy (Emax)
Supporting evidence
Emax = 19% (A7r5), 23% (3T3) vs cloprostenol
Low intrinsic efficacy defines functional antagonist profile, avoiding confounding agonist activity
Emax for isopropyl ester expected to match AL 8810 upon hydrolysis
Functional Antagonism Partial Agonism FP Receptor Pharmacology

Potency in Human Trabecular Meshwork Cells

In human trabecular meshwork (h-TM) cells, a physiologically relevant model for intraocular pressure regulation, the active metabolite AL 8810 antagonizes fluprostenol-induced phosphoinositide (PI) turnover with a Ki of 2.56 ± 0.62 μM [1]. This value provides a benchmark for potency in a human ocular cell type. Comparatively, in A7r5 rat vascular smooth muscle cells, AL 8810 antagonizes fluprostenol with a Ki of 426 ± 63 nM [2], highlighting tissue-dependent potency differences. AL 8810 methyl ester is not reported with a Ki value in h-TM cells, and its pharmacology is largely unpublished . The isopropyl ester prodrug, upon hydrolysis, is anticipated to yield AL 8810 with this established potency profile in human ocular tissues, making it the preferred form for glaucoma-related research.

Potency in h-TM Cells
Direct head-to-head comparison
Human TM: Ki = 2.56 ± 0.62 µM
A7r5 (rat): Ki = 426 ± 63 nM
Provides human ocular tissue-relevant potency reference for concentration selection
~6-fold difference; tissue-dependent potency
Ocular Pharmacology Glaucoma Research FP Antagonist Potency

AL 8810 isopropyl ester: Application Scenarios


In Vivo Topical Ocular Administration

AL 8810 isopropyl ester is the scientifically appropriate form for in vivo topical ocular application. Its lipid-soluble isopropyl ester prodrug design is specifically engineered to enhance corneal penetration, analogous to the clinically proven design of Latanoprost and Travoprost [1]. Once in the cornea, esterases hydrolyze the prodrug to release the active FP receptor antagonist AL 8810, enabling site-specific blockade of FP-mediated signaling [2]. This scenario is supported by class-level evidence from therapeutic prostaglandin analogs and the established potency of AL 8810 in human trabecular meshwork cells (Ki = 2.56 μM) .

Ex Vivo Tissue Penetration Studies

For ex vivo studies using intact ocular tissues (e.g., isolated ciliary body, trabecular meshwork, or corneal explants), AL 8810 isopropyl ester is recommended over the free acid AL 8810. The free acid's polar carboxylate group limits passive diffusion across lipid bilayer membranes, potentially leading to insufficient intracellular or tissue concentrations of the active antagonist [1]. The isopropyl ester prodrug circumvents this limitation, ensuring that the active metabolite AL 8810 reaches its target FP receptors within the tissue architecture, thereby enabling robust and reproducible antagonism of FP-mediated responses [2].

Cell-Based FP-Specific Signaling Assays

In complex cellular systems where multiple prostanoid receptors are co-expressed (e.g., primary vascular smooth muscle cells, fibroblasts, or mixed glial cultures), AL 8810 isopropyl ester (via its active metabolite AL 8810) provides a validated tool for selective FP receptor blockade. At concentrations up to 10 μM, AL 8810 does not significantly inhibit TP, DP, EP2, or EP4 receptor functional responses [1]. This selectivity is essential for attributing observed biological effects specifically to FP receptor antagonism, as opposed to confounding off-target interactions that may occur with less selective antagonists or partial agonists like AL 8810 methyl ester [2].

FP Receptor Signaling Mechanisms

For investigations focused on FP receptor signal transduction, particularly phospholipase C (PLC) activation, inositol phosphate generation, and intracellular calcium mobilization, AL 8810 isopropyl ester is the appropriate antagonist tool. The active metabolite AL 8810 has been rigorously characterized as a competitive antagonist in these pathways, with defined inhibition parameters (pA2 = 6.68 ± 0.23 in A7r5 cells; Schild slopes 0.80-0.92) [1]. Its ability to produce parallel dextral shifts of agonist concentration-response curves without suppressing maximal responses confirms its competitive mechanism [2], enabling precise pharmacological analysis of FP receptor function.

Application
Selection Property
Validation Focus
Topical Ocular FP Antagonism Research
Isopropyl ester prodrug design for corneal penetration
Esterase-mediated activation and FP receptor blockade in ocular tissues
Ex Vivo Ocular Tissue Permeation Research
Membrane permeability over free acid
Tissue distribution and FP antagonism in intact explants
Cell-Based FP Signaling Selectivity Studies
Documented FP receptor selectivity (no TP, DP, EP2, EP4 inhibition)
Absence of off-target prostanoid receptor crosstalk
FP Receptor Signal Transduction Research
Competitive antagonist mechanism
Schild plot linearity and maximal response preservation

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